molecular formula C13H17N5S B4935742 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione

1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione

Cat. No. B4935742
M. Wt: 275.38 g/mol
InChI Key: BEWAABANUDXGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione, also known as PTT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTT belongs to the class of tetrazole-thione derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is not fully understood. However, it has been proposed that 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione inhibits the activity of certain enzymes, such as thiol-containing enzymes, which are essential for the survival and growth of microorganisms and viruses. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione may also interfere with the synthesis of nucleic acids, which are essential for the replication of microorganisms and viruses.
Biochemical and Physiological Effects:
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is its broad-spectrum antimicrobial and antiviral activity. It has been found to be effective against a wide range of microorganisms and viruses, including drug-resistant strains. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione also has low toxicity and is well-tolerated in animals. However, one of the limitations of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione. One of the directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action to better understand its biological activity. Additionally, the development of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione derivatives with improved solubility and bioavailability may lead to the development of more effective antimicrobial, antiviral, and anticancer agents.

Synthesis Methods

The synthesis of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione involves the reaction of 1-phenyl-1,2,3,4-tetrazole-5-thiol with 1-chloromethyl-4-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza virus.

properties

IUPAC Name

1-phenyl-4-(piperidin-1-ylmethyl)tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c19-13-17(11-16-9-5-2-6-10-16)14-15-18(13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWAABANUDXGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(piperidinomethyl)tetrazole-5(4H)-thione

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